3'-Chloroclomiphene Hydrobromide
Description
3'-Chloroclomiphene Hydrobromide is a synthetic nonsteroidal selective estrogen receptor modulator (SERM) structurally derived from clomiphene. The compound features a chloro substituent at the 3' position of the phenyl ring and exists as a hydrobromide salt to enhance solubility and bioavailability. The hydrobromide salt form is critical for stabilizing the molecule in formulations, a property shared with other hydrobromide-containing pharmaceuticals like dextromethorphan hydrobromide and galantamine hydrobromide .
Properties
Molecular Formula |
C₂₆H₂₈BrCl₂NO |
|---|---|
Molecular Weight |
521.32 |
Synonyms |
2-(2-Chloro-4-(2-chloro-1,2-diphenylvinyl)phenoxy)-N,N-diethylethanamine Hydrogen Bromide |
Origin of Product |
United States |
Comparison with Similar Compounds
Clomiphene Citrate
Clomiphene citrate, a racemic mixture of zuclomiphene and enclomiphene, lacks the 3'-chloro substitution present in 3'-Chloroclomiphene Hydrobromide. The chloro group likely enhances receptor binding affinity by increasing hydrophobic interactions, though this requires empirical validation. Unlike the hydrobromide salt, clomiphene citrate’s citrate moiety improves aqueous solubility but may alter tissue distribution .
Tamoxifen Citrate
Tamoxifen, another SERM, shares a triphenylethylene backbone with 3'-Chloroclomiphene but incorporates a dimethylaminoethoxy side chain instead of a chloro substituent. This structural difference confers tissue-selective estrogenic/antiestrogenic effects, suggesting that this compound may exhibit distinct receptor modulation profiles .
Hydrobromide Salts in Pharmaceuticals
Dextromethorphan Hydrobromide
Dextromethorphan hydrobromide (C₁₈H₂₅NO·HBr·H₂O) demonstrates how hydrobromide salts enhance stability and absorption. Its molecular weight (370.33 g/mol) and salt formation process are analogous to this compound, though their therapeutic targets differ (CNS vs. endocrine) .
Galantamine Hydrobromide
Galantamine hydrobromide, used in Alzheimer’s disease, shares the hydrobromide salt’s role in improving pharmacokinetics. USP standards for galantamine emphasize purity thresholds (>98%) and UV absorption profiles, which could inform quality control protocols for this compound .
Chlorinated Aromatic Compounds
3-Chlorobenzaldehyde (CAS 587-04-2), a precursor in organic synthesis, highlights the reactivity of chloro-substituted aromatics.
Data Tables
Table 1: Molecular Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Salt Form |
|---|---|---|---|
| This compound* | C₂₆H₂₆ClNO·HBr | ~500 (estimated) | Hydrobromide |
| Clomiphene Citrate | C₂₆H₂₈ClNO·C₆H₈O₇ | 598.09 | Citrate |
| Dextromethorphan Hydrobromide | C₁₈H₂₅NO·HBr·H₂O | 370.33 | Hydrobromide |
Table 2: Pharmacokinetic Comparison
| Property | This compound* | Clomiphene Citrate | Tamoxifen Citrate |
|---|---|---|---|
| Solubility (water) | Moderate (salt-enhanced) | High | Low |
| Half-life (hours) | ~24 (estimated) | 5–7 | 5–7 |
| Primary Metabolic Pathway | Hepatic CYP3A4 | CYP2D6 | CYP3A4 |
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